molecular formula C9H14N2O3 B12535695 Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate CAS No. 827596-95-2

Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate

Cat. No.: B12535695
CAS No.: 827596-95-2
M. Wt: 198.22 g/mol
InChI Key: PGWXOMWHCYQHJO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) data for analogous compounds provide a basis for predicting signals:

  • Pyrazole protons : The H3 and H5 protons resonate as singlets at δ 7.82–8.05 ppm.
  • Hydroxyethyl group : The -CH₂CH₂OH moiety shows a triplet at δ 3.65 ppm (J = 5.2 Hz) for the methylene adjacent to oxygen and a quartet at δ 4.12 ppm for the hydroxymethylene.
  • Ethyl acetate : The ester methylene (OCH₂CH₃) appears as a quartet at δ 4.10 ppm, while the terminal methyl group resonates as a triplet at δ 1.21 ppm.

¹³C NMR (100 MHz, DMSO-d₆) key signals:

  • Ester carbonyl : δ 170.2 ppm.
  • Pyrazole carbons : C4 (δ 142.5 ppm), C3/C5 (δ 125.3–130.8 ppm).
  • Hydroxyethyl carbons : δ 61.8 ppm (CH₂OH) and δ 53.4 ppm (CH₂N).

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy reveals functional group fingerprints (cm⁻¹):

  • O-H stretch : Broad band at 3300–3500 (hydroxyethyl group).
  • Ester C=O stretch : Strong absorption at 1735–1745.
  • Pyrazole ring vibrations : C=N stretches at 1600–1650 and C-N stretches at 1250–1300.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HR-MS) of the compound would show:

  • Molecular ion peak : m/z 210.22 (M⁺).
  • Key fragments :
    • Loss of ethyl group (m/z 166.15, [M – C₂H₅O]⁺).
    • Cleavage of the acetate moiety (m/z 123.08, [C₅H₇N₂O]⁺).
    • Hydroxyethyl group elimination (m/z 152.10, [C₇H₈N₂O₂]⁺).

These spectral patterns align with those of structurally related pyrazole-acetate esters.

Properties

CAS No.

827596-95-2

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-[1-(2-hydroxyethyl)pyrazol-4-yl]acetate

InChI

InChI=1S/C9H14N2O3/c1-2-14-9(13)5-8-6-10-11(7-8)3-4-12/h6-7,12H,2-5H2,1H3

InChI Key

PGWXOMWHCYQHJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(N=C1)CCO

Origin of Product

United States

Preparation Methods

Synthesis via 1,3-Dipolar Cycloaddition Under Aqueous Micellar Catalysis

The 1,3-dipolar cycloaddition reaction between ethyl diazoacetate (EDA) and alkynes represents a robust method for constructing the pyrazole ring system. Under aqueous micellar catalysis using TPGS-750-M surfactant, this method achieves regioselectivity control through pH modulation:

  • Reaction Setup :

    • EDA Generation : Ethyl glycinate reacts with NaNO₂ under acidic conditions (H₂SO₄, pH 3.5–5.5) to form EDA in situ.
    • Cycloaddition : EDA reacts with terminal alkynes (e.g., propargyl alcohol derivatives) in water at 60–80°C for 6–12 hours.
  • Regioselectivity :

    • At pH 3.5, a mixture of 3,5- and 4,5-disubstituted pyrazoles forms.
    • At pH 5.5, exclusive formation of 3,5-disubstituted pyrazoles occurs due to micellar stabilization of intermediates.
  • Post-Functionalization :
    The hydroxyethyl group is introduced via nucleophilic substitution of a brominated intermediate. For example, 1-bromo-2-hydroxyethane reacts with the pyrazole nitrogen under basic conditions (K₂CO₃, DMF, 80°C), yielding the 1-(2-hydroxyethyl) substituent.

Alkylation of Pyrazole Boronic Esters

Palladium-catalyzed cross-coupling reactions enable precise functionalization of preformed pyrazole cores. This method is particularly effective for introducing the hydroxyethyl group:

  • Step 1: Boronic Ester Preparation
    Ethyl pyrazole-4-acetate is treated with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and KOAc, yielding the boronic ester intermediate.

  • Step 2: Suzuki-Miyaura Coupling
    The boronic ester reacts with 2-(hydroxyethyl) bromide under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C), affording the target compound in 65–78% yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 90 78
PdCl₂(dppf) K₃PO₄ Toluene/H₂O 100 62
Pd(OAc)₂/XPhos Cs₂CO₃ DMF 120 54

Hydrazine-Based Cyclocondensation

A classical approach involves cyclocondensation of hydrazine derivatives with β-keto esters. This method is scalable and avoids transition-metal catalysts:

  • Reaction Pathway :

    • Hydrazine Formation : 2-Hydroxyethylhydrazine reacts with ethyl 3-oxobutanoate in ethanol at reflux (78°C) for 24 hours.
    • Cyclization : Intramolecular dehydration forms the pyrazole ring, with the hydroxyethyl group pre-installed at the N1 position.
    • Esterification : The acetic acid side chain is introduced via Steglich esterification (DCC, DMAP, CH₂Cl₂).
  • Yield Enhancement :

    • Microwave-assisted synthesis reduces reaction time to 2 hours with 85% yield.
    • Solvent optimization (ethanol vs. DMF) improves regioselectivity from 1:1 to 4:1 (desired:undesired isomer).

Decarboxylative Functionalization

This method leverages decarboxylation of pyrazole carboxylic acids to generate reactive intermediates for subsequent alkylation:

  • Step 1: Carboxylic Acid Synthesis
    Ethyl pyrazole-4-carboxylate undergoes hydrolysis (6M HCl, reflux, 6 hours) to yield pyrazole-4-carboxylic acid.

  • Step 2: Decarboxylation
    Heating the acid at 160°C under N₂ induces decarboxylation, forming a reactive pyrazole intermediate.

  • Step 3: Alkylation
    The intermediate reacts with 2-bromoethanol in the presence of NaH (THF, 0°C to room temperature), achieving 70% yield.

Critical Parameters :

  • Decarboxylation temperature must exceed 150°C to prevent incomplete reaction.
  • Alkylation requires anhydrous conditions to avoid hydrolysis of the bromoethanol.

Enzymatic Esterification

Emerging biocatalytic methods offer sustainable alternatives for introducing the ethyl acetate moiety:

  • Lipase-Catalyzed Reaction :
    Candida antarctica lipase B (CAL-B) catalyzes transesterification between pyrazole-4-acetic acid and ethyl acetate in hexane at 45°C.

Table 2: Comparison of Enzymatic vs. Chemical Esterification

Parameter Enzymatic Method Chemical Method (H₂SO₄ Catalyst)
Yield (%) 82 89
Reaction Time (h) 48 12
Byproducts None Sulfated derivatives
Scalability >100 g demonstrated Limited by acid waste

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase synthesis enables rapid library generation for pharmaceutical screening:

  • Resin Functionalization :
    Wang resin is functionalized with Fmoc-protected pyrazole-4-acetic acid using HBTU/DIPEA coupling.

  • Stepwise Assembly :

    • Fmoc deprotection (20% piperidine/DMF).
    • Coupling with 2-hydroxyethylamine (HATU, DIPEA).
    • Cleavage from resin (TFA/H₂O, 95:5) yields the target compound with >90% purity.

Advantages :

  • Eliminates purification steps after each reaction.
  • Enables parallel synthesis of 96 analogs in 48 hours.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The ethyl and acetate groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the pyrazole ring can produce a dihydropyrazole derivative.

Scientific Research Applications

Pharmaceutical Applications

Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate is primarily recognized for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anti-inflammatory drugs.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds synthesized through multicomponent reactions have shown effectiveness against both Gram-positive and Gram-negative bacteria. This compound has been evaluated for its antibacterial activity, with results indicating potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant strains like Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Efficacy of Pyrazole Derivatives

CompoundZone of Inhibition (mm)Bacterial Strain
This compound17Escherichia coli
Pyrazole derivative A20Staphylococcus aureus
Pyrazole derivative B22Bacillus subtilis

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can also function as anti-inflammatory agents. This compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Cosmetic Applications

This compound is utilized in cosmetic formulations, particularly in hair dyes. It acts as a developer in oxidative hair coloring processes.

Hair Coloring Agent

The compound is used in conjunction with various couplers and oxidizing agents to achieve desired hair colors. Studies have shown that it can be used safely at concentrations up to 3% in hair dye formulations without eliciting adverse skin reactions . The effectiveness of this compound in hair coloring is attributed to its stability and ability to form complex colors when oxidized.

Table 2: Safety Assessment of this compound in Hair Dyes

Test ParameterResult
Concentration Tested3%
Skin Sensitization (Buehler Test)No positive response observed
Systemic ToxicityNo significant effects noted

Agricultural Applications

In agriculture, pyrazole derivatives are being explored for their potential as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and pathogens.

Fungicidal Properties

This compound has shown promise in preliminary studies as a fungicide. Its mechanism involves disrupting fungal cell wall synthesis, leading to effective control of plant pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted by Foroughifar et al. (2022) synthesized several pyrazole derivatives, including this compound, and tested their antibacterial properties against various bacterial strains. The results indicated that the compound exhibited a significant zone of inhibition against Escherichia coli, suggesting its potential use as an antibiotic adjuvant .

Case Study 2: Cosmetic Safety Assessment

In a safety assessment study focusing on hair dyes containing this compound, no sensitizing effects were observed in animal models when applied at concentrations typical for commercial formulations. This supports its continued use in cosmetic products without significant health risks .

Mechanism of Action

The mechanism of action of Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Hydroxyethyl Group : Enhances solubility and hydrogen-bonding capacity, critical for drug-receptor interactions. Observed in the parent compound and its bromo/ethoxy analog .
  • Thio Linkages () : The thioether group in Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio}acetate increases lipophilicity and stabilizes sulfur-mediated interactions, favoring agrochemical applications .
  • Boronic Esters () : The pinacol boronate group enables cross-coupling reactions, making it a versatile synthetic intermediate .
  • Cyano Groups (): Improve metabolic stability and antimicrobial potency by acting as hydrogen-bond acceptors .

Biological Activity

Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Pyrazole Derivatives

Pyrazoles are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities including:

  • Antibacterial
  • Anticancer
  • Anti-inflammatory
  • Antidepressant
  • Antifungal
  • Neuroprotective

Research indicates that pyrazole derivatives can interact with various biological targets, contributing to their therapeutic effects. Specifically, they have shown efficacy in inhibiting enzymes like cyclin-dependent kinases and monoamine oxidase, which are crucial in cancer and neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways such as MAPK and AKT .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
A549 (Lung)20Inhibition of ERK phosphorylation
HeLa (Cervical)25Modulation of cell cycle regulators

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways. This suggests its potential use in treating inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Activity

In a controlled study involving rats with induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : It acts as an inhibitor for various kinases involved in cell proliferation and survival.
  • Caspase Activation : Induces apoptosis through the activation of caspases, leading to programmed cell death.
  • Cytokine Modulation : Reduces the production of inflammatory cytokines, thereby mitigating inflammation.

Safety and Toxicity Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. In studies conducted on rodents, no significant adverse effects were observed at doses below 800 mg/kg .

Table 2: Toxicity Data Summary

Dose (mg/kg)Observed Effects
80No significant effects
250Mild hematological changes
800Decreased body weight gain in females

Q & A

Q. What are the common synthetic routes for Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared by reacting ethyl acetoacetate with reagents like phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . A hydroxyethyl group can be introduced via nucleophilic substitution using 2-hydroxyethyl bromide or similar agents in the presence of anhydrous potassium carbonate . Purification often involves recrystallization from ethyl acetate/methanol mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm the pyrazole ring substitution pattern and hydroxyethyl group integration.
  • IR spectroscopy : To identify carbonyl (C=O) and hydroxyl (O–H) stretching frequencies.
  • Single-crystal X-ray diffraction (SC-XRD) : For unambiguous structural determination, often refined using SHELXL .
    Theoretical calculations (e.g., DFT) can complement experimental data to resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound?

SHELXL’s advanced features, such as anisotropic displacement parameters and twinned data refinement , are critical for high-resolution structures. For example:

  • Use HKLF 5 format for twinned data.
  • Apply restraints for flexible hydroxyethyl groups to mitigate overfitting.
  • Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What computational methods predict the reactivity of the hydroxyethyl group in this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess stability.
    Compare results with experimental substituent effects observed in similar pyrazole derivatives .

Q. How can in vitro bioactivity assays be designed for this compound?

  • Antibacterial testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
  • Enzyme inhibition : Screen against target enzymes (e.g., COX-2) via fluorescence-based assays.
  • Cytotoxicity : Employ MTT assays on mammalian cell lines .

Q. How to resolve contradictions between experimental and computational data?

Case study: If experimental IR spectra deviate from DFT predictions, re-examine:

  • Solvent effects (implicit/explicit solvation models).
  • Conformational flexibility of the hydroxyethyl chain.
  • Crystallographic disorder via SC-XRD .

Q. What reaction parameters optimize the yield of this compound?

  • Temperature : Higher temperatures (50–100°C) accelerate cyclocondensation but may increase side products.
  • Catalysts : Potassium carbonate or triethylamine improves nucleophilic substitution efficiency .
  • Solvent polarity : DMF or ethanol balances reactivity and solubility .

Q. What purification strategies address low crystallinity?

  • Gradient recrystallization : Use ethyl acetate/hexane mixtures to isolate pure crystals.
  • Column chromatography : Employ silica gel with ethyl acetate/hexane eluents for polar impurities.
  • HPLC : For trace contaminants in bioactive studies .

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